molecular formula C18H13ClN4S B2495444 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine CAS No. 955964-25-7

4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B2495444
CAS RN: 955964-25-7
M. Wt: 352.84
InChI Key: HEUBDEUBGQXHFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that yield high purity products suitable for structural determination by techniques such as single crystal diffraction. For example, compounds with similar structural motifs have been synthesized in high yields and characterized using crystallization from dimethylformamide solvent, facilitating structure determination through single crystal diffraction, showcasing their isostructural nature with triclinic symmetry and comprising two independent molecules in the asymmetric unit, indicating a level of structural complexity and the potential for diverse chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations are pivotal in analyzing the molecular structure and understanding the electronic configuration of compounds like 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine. Studies involving DFT (B3LYP) calculations with various basis sets have been conducted to fully optimize the geometry, assign vibrational spectra, and calculate molecular parameters such as bond lengths and angles. These studies also involve analyzing the intramolecular charge transfer, molecular electrostatic potential (MEP), and other molecular parameters, which contribute to a comprehensive understanding of the molecular structure of the compound (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds can be influenced by their molecular structure. The presence of functional groups like chlorophenyl and thiazolyl phenyl contributes to their potential chemical reactions. For instance, the analysis of regiospecific synthesis and the importance of spectroscopic techniques for unambiguous structure determination are crucial. Single-crystal X-ray analysis provides insights into the conformational differences and hydrogen bonding patterns, which are vital for understanding the chemical reactivity of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

This compound has been characterized using quantum chemical methods and vibrational spectral techniques, including FT-IR and FT-Raman spectra. Quantum chemical parameters such as the molecular orbitals and non-covalent interactions were analyzed, providing insights into the stability and reactivity of the molecule. This type of analysis is crucial for understanding the fundamental properties of new compounds (Viji et al., 2020).

Molecular Docking and Biological Activity

Molecular docking studies have been conducted to understand the biological activity of this compound. These studies help in identifying the potential hydrogen bonds and binding energy with different proteins, providing a theoretical basis for its pharmacological applications. The molecular docking approach is valuable for predicting the interaction of compounds with biological targets (Viji et al., 2020).

Antimicrobial and Anticancer Activity

Several studies have evaluated the antimicrobial and anticancer activities of derivatives of this compound. These studies often involve synthesizing new compounds and testing their biological activities against various bacterial and fungal strains. This type of research is vital for the development of new drugs and treatments (Hafez et al., 2016).

Synthesis and Characterization

Research has also focused on the synthesis and structural characterization of related compounds. This includes studying their crystallization, spectroscopic properties, and conducting a computational study to calculate thermodynamic parameters. Such research is fundamental for the development of new chemical entities (Kubba & Rahim, 2018).

Corrosion Inhibition Studies

The compound has been studied for its potential as a corrosion inhibitor for metals like iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict its effectiveness in this application, which is significant in material science and engineering (Kaya et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c19-14-8-6-12(7-9-14)15-10-21-23(17(15)20)18-22-16(11-24-18)13-4-2-1-3-5-13/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUBDEUBGQXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

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